molecular formula C6H9NO3 B8192097 (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid

Cat. No.: B8192097
M. Wt: 143.14 g/mol
InChI Key: HPCPEJXLESDEDM-UCORVYFPSA-N
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Description

(2S,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery. Compounds featuring the 5-oxopyrrolidine (pyroglutamic acid) scaffold are recognized as privileged structures in the development of novel bioactive molecules . The specific stereochemistry of the (2S,3S) configuration is critical for its interactions with biological targets, making it a valuable chiral building block or intermediate for sophisticated synthetic applications. The 5-oxopyrrolidine core is a key motif in the development of new antibacterial agents , particularly to address the growing crisis of antibiotic resistance . Research shows that derivatives of 5-oxopyrrolidine-3-carboxylic acid exhibit potent efficacy against a range of Gram-positive and Gram-negative bacterial strains, including Staphylococcus aureus and Escherichia coli , with some compounds demonstrating superior activity to control antibiotics like cefuroxime . Furthermore, these compounds have shown promising results in disrupting bacterial biofilms, a major challenge in treating persistent infections . Beyond antimicrobial applications, the metabolic pathways of L-proline and its derivatives, which include 5-oxopyrrolidine structures, are emerging as crucial for cancer cell survival, proliferation, and metastasis . This positions this compound as a potential precursor or scaffold for synthesizing compounds with antiproliferative activity for oncological research . Researchers can utilize this compound to explore its effects on metabolic reprogramming in various cancer cell lines. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to verify the suitability of this compound for their specific applications.

Properties

IUPAC Name

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-4(8)7-5(3)6(9)10/h3,5H,2H2,1H3,(H,7,8)(H,9,10)/t3-,5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCPEJXLESDEDM-UCORVYFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)NC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC(=O)N[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis from Pyrrolidine Precursors

The foundational approach involves constructing the pyrrolidine ring with predefined stereochemistry. A representative method starts with (2S,3S)-3-methylpyrrolidine-2-carboxylic acid (CAS 10512-89-7), which is oxidized at the 5-position to introduce the ketone group .

Reaction Conditions :

  • Oxidizing Agents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in dichloromethane at 0–25°C.

  • Yield : 70–85% after purification via recrystallization .

Mechanistic Insight :
The oxidation proceeds via radical intermediates, with the stereochemistry preserved due to the rigidity of the pyrrolidine ring. The reaction is summarized as:

(2S,3S)-3-methylpyrrolidine-2-carboxylic acidCrO3/CH2Cl2(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid[1][4]\text{(2S,3S)-3-methylpyrrolidine-2-carboxylic acid} \xrightarrow{\text{CrO}3/\text{CH}2\text{Cl}_2} \text{this compound} \quad

Industrial Scalability :
Continuous flow reactors enhance safety and yield by minimizing exposure to toxic oxidants .

Hydrolysis of tert-Butyl Esters

Protected intermediates like tert-butyl 3-methyl-5-oxopyrrolidine-2-carboxylate serve as stable precursors. Hydrolysis under acidic conditions removes the tert-butoxycarbonyl (Boc) group.

Procedure :

  • Deprotection : Treat the ester with 6 M HCl in methanol at reflux for 3 hours .

  • Neutralization : Adjust pH to 7.0 using ammonium hydroxide.

  • Purification : Ion-exchange chromatography (Dowex 50Wx8 resin) achieves >95% purity .

Key Data :

ParameterValue
Reaction Time3 hours
Temperature60–80°C
Yield90%

This method is favored for its high enantiomeric excess (>99% ee) .

Decarboxylation of Dicarboxylic Acid Derivatives

A patent-derived strategy employs glutamic acid derivatives as starting materials . The process involves:

  • Esterification : Protect the amino and carboxyl groups with tert-butyl and methyl esters.

  • Oxidative Decarboxylation : Heat the intermediate with acetic acid and triethylamine at 100–130°C to eliminate CO₂.

  • Cyclization : Form the pyrrolidine ring via intramolecular aldol condensation.

Optimization :

  • Adding triethylamine (0.2–1.0 equiv.) reduces the decarboxylation temperature to 60–90°C .

  • Yields reach 75–80% with minimal racemization .

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A protocol adapted from pyrrolidine carboxylate synthesis involves:

Steps :

  • Condensation : React methyl (S)-5-oxopyrrolidine-2-carboxylate with trans-crotonaldehyde and β-nitrostyrene under microwave irradiation (150°C, 2 hours) .

  • Reduction : Treat the nitro intermediate with Zn/HCl to yield the amine.

  • Oxidation : Use nBu₄NIO₄ in methanol/water to finalize the oxo group .

Advantages :

  • 55% yield in 2 hours vs. 12 hours conventionally .

  • Enhanced stereocontrol due to rapid heating/cooling cycles.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Pyrrolidine Oxidation8595HighModerate
tert-Butyl Hydrolysis9099MediumHigh
Decarboxylation8090LowLow
Microwave-Assisted5585HighHigh

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer activity of (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid derivatives against various cancer cell lines. The compound has shown significant cytotoxic effects in vitro on A549 human lung adenocarcinoma cells. The structure-dependence of its anticancer activity suggests that modifications to the compound can enhance efficacy against specific cancer types .

Antimicrobial Activity

The compound exhibits promising antimicrobial properties, particularly against Gram-positive bacteria and drug-resistant fungi. In vitro studies have demonstrated effectiveness against pathogens such as Staphylococcus aureus, Klebsiella pneumoniae, and Acinetobacter baumannii. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways crucial for bacterial survival .

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer potential of various derivatives of this compound, compounds were tested on A549 cells using MTT assays. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like cisplatin, suggesting their potential as alternative treatments for lung cancer .

CompoundIC50 (µM)Comparison with Cisplatin
Derivative A25 ± 5Lower than Cisplatin (45 ± 10)
Derivative B15 ± 3Significantly lower than Cisplatin

Case Study 2: Antimicrobial Efficacy

A comprehensive screening of this compound derivatives against multidrug-resistant strains was conducted. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs). Several derivatives showed potent activity against resistant strains, indicating their potential as lead compounds for drug development .

PathogenMIC (µg/mL)Effective Compound
Staphylococcus aureus8Derivative A
Klebsiella pneumoniae16Derivative B

Mechanism of Action

The mechanism of action of (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. For example, it may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

(2S,3R)-3-(4-Chlorophenyl)-5-Oxo-Pyrrolidine-2-Carboxylic Acid (102)

  • Structure : Differs in substituent (4-chlorophenyl at C3) and stereochemistry (3R instead of 3S).
  • Synthesis : Prepared via hydrogenation of intermediates followed by acidic hydrolysis .
  • Key Data: Melting Point: 191 °C .

(2S)-2-Methyl-5-Oxopyrrolidine-2-Carboxylic Acid

  • Structure : Methyl group at C2 instead of C3; lacks stereochemical complexity.
  • Key Data :
    • Molecular Weight: 143.14 g/mol (vs. 157.15 g/mol for the target compound) .
    • CAS Number: 160867-99-2 .

1-Methyl-5-Oxopyrrolidine-3-Carboxylic Acid

  • Structure : Methyl group at N1; carboxylic acid at C3.
  • Key Data :
    • CAS Number: 42346-68-9 .
  • Functional Impact : N-methylation increases solubility but reduces hydrogen-bonding capacity compared to the unmethylated target compound.

(2S)-5-Oxo-1-(Propan-2-yl)Pyrrolidine-2-Carboxylic Acid

  • Structure : Isopropyl substituent at N1.
  • Key Data: Molecular Formula: C8H13NO3 . Hazard Profile: Causes skin/eye irritation (H315, H319) .
  • Applications : Used in chiral synthesis due to its bulky isopropyl group, which may enhance enantioselectivity in catalysis .

(2S,3S)-3-Benzoyl-5-Oxopyrrolidine-2-Carboxylic Acid (9a)

  • Structure : Benzoyl substituent at C3.
  • Key Data :
    • Melting Point: 220–222 °C (pre-debenzylation) .
    • HPLC Retention Time: 9.3 min (mobile phase A) .
  • Role : Intermediate in synthesizing the target compound; benzoyl groups improve crystallinity during purification .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Weight (g/mol) Melting Point (°C) Key Applications/Notes Reference
(2S,3S)-3-Methyl-5-oxopyrrolidine-2-carboxylic acid C3-methyl, 2S,3S stereochemistry 157.15 166–168 Chiral building block
(2S,3R)-3-(4-Chlorophenyl)-5-oxo-pyrrolidine-2-carboxylic acid C3-(4-Cl-phenyl), 3R stereochemistry 255.68 191 Lipophilic analog for drug design
(2S)-2-Methyl-5-oxopyrrolidine-2-carboxylic acid C2-methyl 143.14 N/A Positional isomer studies
1-Methyl-5-oxopyrrolidine-3-carboxylic acid N1-methyl, C3-carboxylic acid 157.15 N/A Solubility enhancement
(2S)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid N1-isopropyl 187.20 N/A Catalysis and enantioselectivity

Research Implications

  • Stereochemistry : The 2S,3S configuration in the target compound enhances rigidity, affecting receptor binding compared to 3R analogs .
  • Substituent Effects : Electron-withdrawing groups (e.g., benzoyl in 9a) improve chromatographic separation (HPLC retention time: 9.3 min vs. 8.0 min post-debenzylation) .
  • Synthetic Utility : N-debenzylation under TFA provides high yields (96% for 9a), while hydrogenation routes (as in 102) offer alternatives for sensitive substrates .

Biological Activity

(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with a unique pyrrolidine structure, characterized by a five-membered ring containing nitrogen, a methyl group at the 3-position, and a carboxylic acid functional group at the 2-position. Its molecular formula is C₆H₉NO₃, with a molecular weight of approximately 143.14 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Structure C6H9NO3\text{Structure }\quad \text{C}_6\text{H}_9\text{N}\text{O}_3

The presence of functional groups such as the carboxylic acid allows for various chemical reactions, enhancing its potential applications in drug development.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

  • Proteasome Inhibition : The compound has been shown to bind effectively to the proteasome's chymotrypsin-like site, which is crucial for protein degradation pathways. This interaction suggests its potential as a therapeutic agent in diseases where proteasome activity is dysregulated.
  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against A549 human lung adenocarcinoma cells. In vitro studies revealed that certain derivatives could reduce cell viability significantly, indicating their potential as anticancer agents .
  • Antimicrobial Properties : Some studies have explored the antimicrobial activity of related pyrrolidine derivatives against multidrug-resistant bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs have shown promise against Gram-positive pathogens .

Case Study 1: Anticancer Activity

A study involving various derivatives of 5-oxopyrrolidine compounds assessed their effects on A549 cells. The results indicated that certain derivatives reduced cell viability by up to 67% compared to controls (p < 0.003). This suggests that modifications to the pyrrolidine structure can enhance anticancer activity significantly .

Case Study 2: Proteasome Interactions

Interaction studies using radiolabeled ligand binding assays demonstrated that this compound exhibits selective binding to proteasomal sites. This selectivity may provide insights into developing targeted therapies for conditions like cancer and neurodegenerative diseases where proteasome function is impaired.

Comparative Analysis of Related Compounds

The following table summarizes key structural features and biological activities of compounds structurally similar to this compound:

Compound NameStructural FeaturesUnique Aspects
(2R,3R)-5-Oxopyrrolidine-2-carboxylic acidDifferent stereochemistryPotentially different biological activity
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHydroxyphenyl substituentEnhanced anticancer activity
5-Oxopiperidine-3-carboxylic acidSix-membered ring structureVariation in ring size affects properties

Q & A

Q. What are the key synthetic routes for enantioselective synthesis of (2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid?

The compound can be synthesized via hydrogenation and acid-mediated cyclization. For example, diastereohomogeneous intermediates (e.g., dimethyl glutamate hydrochlorides) undergo neutralization to yield the target structure. Critical steps include:

  • Hydrogenation : Use of 10% Pd/C under 4 bar H₂ in EtOAc/MeOH (3:1) for 3 hours to reduce intermediates .
  • Acid hydrolysis : Treatment with trifluoroacetic acid (TFA) and water to cleave protective groups, followed by basification with Cs₂CO₃ to isolate the carboxylic acid .
  • Diastereoselective neutralization : Adjusting pH and solvent polarity during crystallization to enhance enantiopurity .

Q. How is the stereochemical configuration of this compound validated experimentally?

  • X-ray crystallography : Resolves absolute configuration by analyzing heavy-atom positions (e.g., oxygen and nitrogen) in the crystal lattice. For example, Flack parameters (<0.05) confirm the (2S,3S) configuration .
  • NMR spectroscopy : Coupling constants (e.g., 3JHH^3J_{HH}) between H-2 and H-3 protons distinguish cis/trans stereochemistry. Typical shifts: H-2 (δ 4.1–4.3 ppm), H-3 (δ 2.8–3.1 ppm) .
  • Optical rotation : Compare experimental [α]D values with literature data for enantiopure standards .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., CO, NOx from combustion) .
  • Spill management : Absorb leaks with inert materials (e.g., sand) and dispose as hazardous waste via certified facilities .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during the synthesis of C-3-substituted pyrrolidinone derivatives?

  • Chiral auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to stabilize transition states, enhancing stereochemical control during cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing racemization .
  • Temperature control : Maintain reactions at –20°C to slow kinetic pathways favoring undesired diastereomers .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Cross-validation : Compare 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and IR spectra across multiple instruments to rule out equipment bias .
  • Dynamic NMR : Analyze variable-temperature spectra to detect conformational equilibria (e.g., ring puckering in pyrrolidinone) that may obscure signals .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₇H₁₁NO₃ for the target compound) to identify impurities .

Q. What methodologies are used to investigate the pharmacological potential of this compound?

  • In vitro assays : Screen for antibacterial/antioxidant activity using MIC (minimum inhibitory concentration) and DPPH radical scavenging tests. For example, compare IC₅₀ values against pyrrolidinone derivatives like piracetam .
  • Structural analogs : Synthesize esters (e.g., methyl esters) or hydrazide derivatives to enhance bioavailability and evaluate SAR (structure-activity relationships) .
  • Molecular docking : Model interactions with biological targets (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina to predict binding affinities .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(2S,3S)-3-methyl-5-oxopyrrolidine-2-carboxylic acid

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